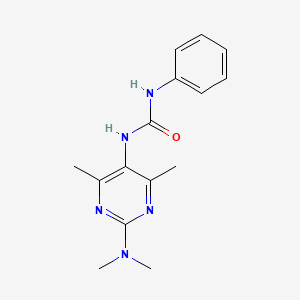
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as venlafaxine and Dimethyltryptamine , are known to interact with serotonin receptors in the brain. These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
Similar compounds like venlafaxine and Dimethyltryptamine are known to act as agonists at some types of serotonin receptors and antagonists at others. This means they can both stimulate and inhibit these receptors, leading to changes in the transmission of signals in the brain .
Biochemical Pathways
Compounds like venlafaxine and dimethyltryptamine, which interact with serotonin receptors, can affect various biochemical pathways related to mood regulation, cognition, and other neurological functions . For instance, they can influence the de novo purine and pyrimidine biosynthesis pathways, which are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions .
Pharmacokinetics
Similar compounds like venlafaxine have been studied extensively. Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6, and its bioavailability is around 42±15% . It has an elimination half-life of 5±2 hours for immediate release preparations and 15±6 hours for extended release preparations . These properties can impact the compound’s bioavailability and its overall effect on the body.
Result of Action
For instance, they can lead to changes in mood, cognition, and other neurological functions .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds . For instance, Hexazinone, a triazinone herbicide, has a high leachability and is mobile in the environment .
生物活性
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : Not specified in the sources.
The core structure includes a pyrimidine ring substituted with a dimethylamino group and a phenylurea moiety, which is critical for its biological activity.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, structure-activity relationship studies have shown that modifications in the pyrimidine ring can lead to enhanced inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Compounds with similar structures demonstrated potent activity in reducing cholesterol levels and preventing atherosclerosis by inhibiting ACAT activity .
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with similar structural features were found to induce apoptosis in human cancer cells by modulating key signaling pathways .
Case Studies
-
Study on ACAT Inhibition :
A study demonstrated that derivatives of pyrimidine-based compounds significantly reduced atherosclerotic plaque development in animal models. Specifically, compounds were tested for their ability to inhibit ACAT, resulting in a reduction of plaque area by 38-45% compared to control groups . -
Anticancer Activity :
Another investigation focused on the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the biological activity of this compound is influenced by:
- Substituents on the Pyrimidine Ring : The presence of electron-donating groups like dimethylamino enhances activity.
- Phenyl Group Modifications : Variations in the phenyl group can affect binding affinity and selectivity towards target enzymes.
Table 1 summarizes key findings from SAR studies related to this compound:
属性
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-13(11(2)17-14(16-10)20(3)4)19-15(21)18-12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUMITXNFUGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














